molecular formula C11H8BrNO3 B13160251 6-Bromo-2-methoxyquinoline-3-carboxylic acid

6-Bromo-2-methoxyquinoline-3-carboxylic acid

Cat. No.: B13160251
M. Wt: 282.09 g/mol
InChI Key: SKJVXOJETSDSQD-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxyquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by a bromine atom at position 6, a methoxy group at position 2, and a carboxylic acid moiety at position 3. This compound is of significant interest in medicinal chemistry due to its structural features, which are often associated with biological activity, such as kinase inhibition (e.g., PI3K/mTOR pathways) .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

6-bromo-2-methoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15)

InChI Key

SKJVXOJETSDSQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxyquinoline-3-carboxylic acid typically involves the bromination of 2-methoxyquinoline-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under acidic conditions .

Industrial Production Methods

Industrial production of 6-Bromo-2-methoxyquinoline-3-carboxylic acid may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation Reactions: Formation of quinoline N-oxides.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxyquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
6-Bromo-2-methoxyquinoline-3-carboxylic acid Br (6), OCH₃ (2), COOH (3) C₁₁H₈BrNO₃ 298.09* Potential kinase inhibitor scaffold
6-Bromo-4-methoxyquinoline-3-carboxylic acid Br (6), OCH₃ (4), COOH (3) C₁₁H₈BrNO₃ 282 (as [M+H]⁺) PI3K/mTOR dual inhibitor precursor
6-Bromo-2-methylquinoline-3-carboxylic acid Br (6), CH₃ (2), COOH (3) C₁₁H₈BrNO₂ 281.09 Safety data available (CAS 92513-39-8)
6-Bromo-2-(2,4-dimethoxyphenyl)-quinoline-4-carboxylic acid Br (6), 2,4-OCH₃ (phenyl), COOH (4) C₁₈H₁₅BrNO₄ 404.22 Enhanced lipophilicity
6-Bromo-2-[5-(3-trifluoromethylphenyl)furan-2-yl]-quinoline-4-carboxylic acid Br (6), CF₃-phenyl-furan (2), COOH (4) C₂₁H₁₂BrF₃NO₃ 460.99 High molecular weight; niche targets

*Calculated based on formula.

Key Observations:

Substituent Position Impact: The position of the methoxy group (2 vs. 4) alters electronic properties and binding interactions. For example, 6-bromo-4-methoxyquinoline-3-carboxylic acid exhibits a distinct NMR profile (δ 4.11 ppm for OCH₃) and higher solubility in polar solvents compared to its 2-methoxy analog . Replacement of methoxy with methyl (e.g., 6-bromo-2-methylquinoline-3-carboxylic acid) reduces polarity, impacting pharmacokinetic properties .

Biological Activity :

  • The 4-methoxy derivative () is explicitly linked to PI3K/mTOR inhibition, a critical pathway in oncology. In contrast, trifluoromethylphenyl-furan-substituted analogs () may target alternative receptors due to steric and electronic effects from the bulky substituent.

Safety and Handling: 6-Bromo-2-methylquinoline-3-carboxylic acid has documented safety data (GHS-compliant SDS), whereas data for the 2-methoxy analog are sparse, necessitating precautionary handling .

Biological Activity

6-Bromo-2-methoxyquinoline-3-carboxylic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of 6-Bromo-2-methoxyquinoline-3-carboxylic acid, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-Bromo-2-methoxyquinoline-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C_11H_8BrN_O_3
  • Molecular Weight : 284.09 g/mol

This compound features a bromine atom and a methoxy group on the quinoline ring, which significantly influences its reactivity and biological properties.

The biological activity of 6-Bromo-2-methoxyquinoline-3-carboxylic acid is primarily attributed to its interaction with various molecular targets within the cell. Quinoline derivatives are known to exhibit mechanisms such as:

  • Enzyme Inhibition : Compounds like 6-Bromo-2-methoxyquinoline-3-carboxylic acid can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
  • Anticancer Activity : Research indicates that quinoline derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives, including 6-Bromo-2-methoxyquinoline-3-carboxylic acid. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively.
  • Mechanistic Insights : The mechanism involves the inhibition of key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial Effects : Research has demonstrated that 6-Bromo-2-methoxyquinoline-3-carboxylic acid possesses antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.
  • Antifungal Properties : Preliminary studies suggest that this compound may exhibit antifungal activity, although more research is needed to establish its efficacy against specific fungal pathogens.

Case Studies and Research Findings

StudyFindings
Demonstrated potential anti-inflammatory, antibacterial, and antifungal properties of quinoline derivatives.
Showed significant anticancer activity in MCF-7 cells with IC50 values indicating potent cytotoxicity.
Highlighted the mechanism involving CDK inhibition leading to G2/M phase arrest in cancer cells.

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